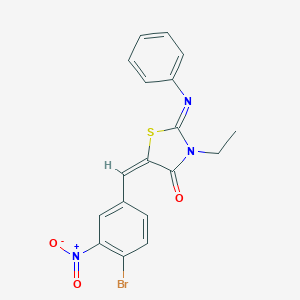
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BNPT, is a thiazolidinone derivative that has attracted attention due to its potential as a therapeutic agent.
作用機序
The mechanism of action of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one may exert its anticancer effects by inducing oxidative stress, disrupting mitochondrial function, and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits anti-inflammatory and antioxidant effects. Additionally, (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
実験室実験の利点と制限
One advantage of using (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
Future research on (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one could focus on elucidating its mechanism of action, studying its potential as an antimicrobial agent, and exploring its use in combination with other anticancer drugs. Additionally, studies could investigate the pharmacokinetics and toxicity of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one to determine its potential as a therapeutic agent.
合成法
The synthesis of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 4-bromo-3-nitrobenzaldehyde with 2-aminothiophenol and ethyl acetoacetate in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of ethanol and filtration to obtain the crude product. The crude product is then purified by recrystallization to obtain pure (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one.
科学的研究の応用
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential as an anticancer agent. In vitro studies have shown that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
製品名 |
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H14BrN3O3S |
分子量 |
432.3 g/mol |
IUPAC名 |
(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrN3O3S/c1-2-21-17(23)16(26-18(21)20-13-6-4-3-5-7-13)11-12-8-9-14(19)15(10-12)22(24)25/h3-11H,2H2,1H3/b16-11+,20-18? |
InChIキー |
XQIWUACARSMTOD-GLZVZYKUSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)Br)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide](/img/structure/B297509.png)
![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide](/img/structure/B297510.png)
![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297511.png)
![2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297512.png)
![2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297513.png)
![2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297514.png)
![2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297516.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297517.png)
![2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297519.png)
![2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297520.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297525.png)
![2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297529.png)
![N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297530.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)